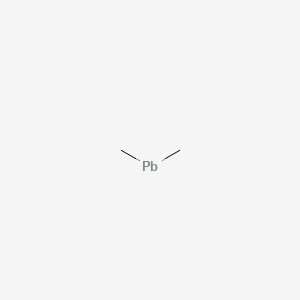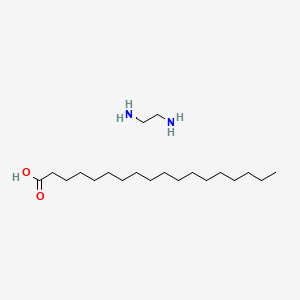
Einecs 246-401-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 246-401-6, also known as 2,4,6-trichlorophenol, is a chlorinated derivative of phenol. It is a white crystalline solid with a distinct odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pesticides, antiseptics, and preservatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a temperature range of 50-60°C and ensuring an excess of chlorine to achieve complete chlorination.
Industrial Production Methods
In industrial settings, 2,4,6-trichlorophenol is produced using a continuous chlorination process. This method involves the controlled addition of chlorine to phenol in a reactor, followed by purification steps to isolate the desired product. The purification process may include distillation and crystallization to obtain high-purity 2,4,6-trichlorophenol.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4,6-trichlorophenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research into its potential antimicrobial properties and its use in developing antiseptics.
Industry: Utilized in the production of pesticides, wood preservatives, and fungicides.
Mechanism of Action
The mechanism of action of 2,4,6-trichlorophenol involves its interaction with cellular components. It can disrupt cell membranes and inhibit enzyme activity, leading to antimicrobial effects. The compound targets various molecular pathways, including those involved in oxidative stress and cellular respiration.
Comparison with Similar Compounds
2,4,6-trichlorophenol can be compared with other chlorinated phenols such as:
2,4-dichlorophenol: Similar structure but with one less chlorine atom, leading to different reactivity and applications.
2,4,5-trichlorophenol: Another trichlorinated phenol with chlorine atoms in different positions, affecting its chemical properties and uses.
Uniqueness
2,4,6-trichlorophenol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its high reactivity and effectiveness as an intermediate in chemical synthesis make it valuable in various industrial applications.
Properties
CAS No. |
24682-74-4 |
|---|---|
Molecular Formula |
C20H44N2O2 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2-17H2,1H3,(H,19,20);1-4H2 |
InChI Key |
AGZWCTVHYPLFHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CN)N |
Related CAS |
21073-99-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


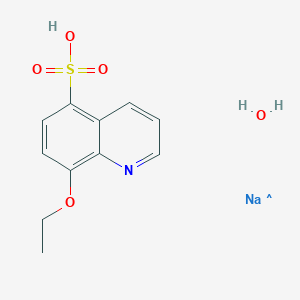
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)
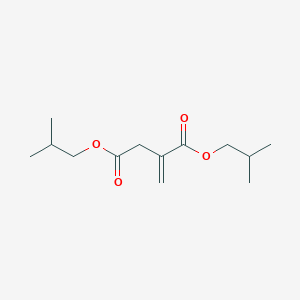
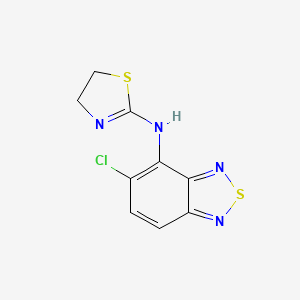
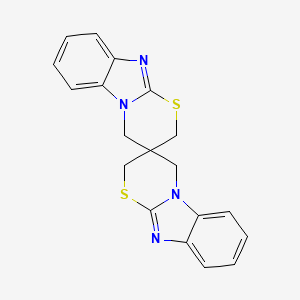
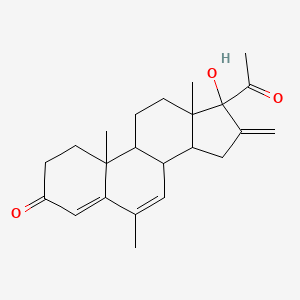
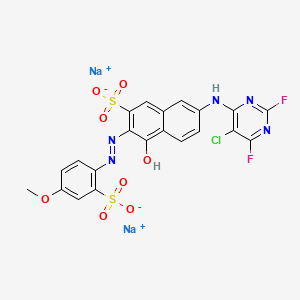
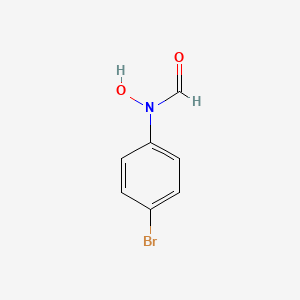
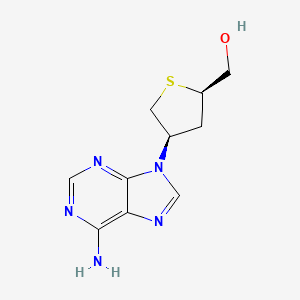
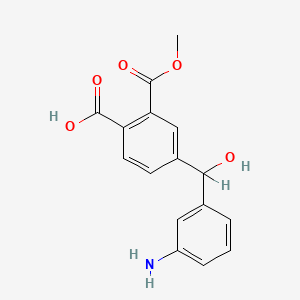
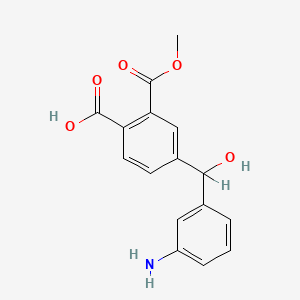
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
